Hycanthone N-oxide

Antischistosomal drug development Genotoxicity screening Structure‑activity relationship

Researchers studying thioxanthenone antischistosomal agents face a critical procurement challenge: most commercially available analogs, like hycanthone, are potent frameshift mutagens and hepatocarcinogens, precluding their use in safety profiling. Hycanthone N-oxide (WIN-29329) is the quintessential negative control that solves this problem. • Non-mutagenic in bacterial assays vs. hycanthone's potent frameshift activity, enabling clean SAR studies. • Does not induce hepatic DNA damage or neoplasms in long-term mouse models, unlike hycanthone (11.5% hepatocellular carcinoma). • Preserves antischistosomal activity while eliminating interferon-suppressive effects at 10 µg/mL, making it an essential tool for immunotoxicity screening.

Molecular Formula C20H24N2O3S
Molecular Weight 372.5 g/mol
CAS No. 54484-90-1
Cat. No. B13943886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHycanthone N-oxide
CAS54484-90-1
Molecular FormulaC20H24N2O3S
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O)[O-]
InChIInChI=1S/C20H24N2O3S/c1-3-22(25,4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)26-20/h5-10,21,23H,3-4,11-13H2,1-2H3
InChIKeyCVOBONSFYKLOBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hycanthone N-Oxide: Antischistosomal Thioxanthenone with Dissociated Mutagenicity


Hycanthone N‑oxide (WIN‑29329, CAS 54484‑90‑1) is the terminal N‑oxide derivative of the thioxanthenone antischistosomal agent hycanthone . It belongs to the thioxanthen‑9‑one class and retains the DNA‑intercalating properties characteristic of its parent compound . Unlike hycanthone, which is a potent frameshift mutagen and was withdrawn from clinical use due to hepatotoxicity and carcinogenicity concerns, the N‑oxide modification at the diethylaminoethyl side chain markedly alters the compound’s genotoxicity profile while preserving antischistosomal activity . This dissociation of therapeutic and toxicological effects makes hycanthone N‑oxide a critical reference compound for structure‑activity relationship (SAR) studies aimed at developing safer thioxanthenone‑based agents.

SAR Reference
N-oxide-modified thioxanthenone for mutagenicity-dissociation studies
Research Activity
Retains antischistosomal research activity in Schistosoma models
Study Design
Enables genotoxicity-mitigated SAR and toxicology profiling

Why Generic Thioxanthenone Analogs Cannot Substitute Hycanthone N-Oxide


Generic substitution among thioxanthenone antischistosomal agents is precluded by the extreme divergence in mutagenic and hepatotoxic profiles arising from subtle structural modifications. Hycanthone (CAS 3105‑97‑3) is a directly acting frameshift mutagen that alkylates DNA and induces hepatic neoplasms, while its N‑oxide derivative (WIN‑29329) is inactive in bacterial mutagenicity assays at comparable concentrations . Lucanthone, the 4‑methyl prodrug, is non‑mutagenic in Salmonella without microsomal activation but differs in germ‑cell‑stage sensitivity patterns, indicating an independent mode of action . Even closely related N‑oxide analogs such as IA‑4 N‑oxide exhibit distinct efficacy‑toxicity balances: antischistosomal activity can be unchanged, reduced, or enhanced depending on the specific scaffold . These data demonstrate that biological activity within this chemical series is non‑transferable; a procurement decision based solely on core scaffold similarity risks selecting a compound with unrecognized genotoxic liability or suboptimal therapeutic index.

Genotoxic Liability May Differ
Core thioxanthenone scaffold similarity may mask unrecognized mutagenic or carcinogenic potential
N-Oxide Modification Is Critical
The terminal N-oxide group uniquely attenuates frameshift mutagenicity; analogs without it may not transfer this property
Biological Activity Not Interchangeable
Antischistosomal potency and toxicity balance vary across analogs; substitution may introduce unintended endpoint shifts

Quantitative Differentiation Evidence


Bacterial Mutagenicity Abrogation

Hycanthone N‑oxide (WIN‑29329) was tested for forward and reverse mutagenic activity in Salmonella typhimurium strain TA1532 alongside the parent compound hycanthone methanesulfonate (HCT). HCT exhibited concentration‑dependent mutagenicity, inducing mutations at measurable frequencies, while WIN‑29329 — the terminal N‑oxide analog — was completely inactive at the concentration tested . This represents a qualitative, not merely quantitative, difference: the N‑oxide modification abolishes detectable frameshift mutagenicity in this standard bacterial mutagenesis assay. In contrast, removal of a single ethyl group (desethyl HCT, Win 27,262) did not affect mutagenic potency on a molar basis, demonstrating that the N‑oxide modification at the terminal amine specifically and uniquely silences the mutagenic activity .

Bacterial Mutagenicity
Head-to-head
Hycanthone N-oxide: inactive at tested concentration

Hycanthone methanesulfonate: concentration-dependent mutagenic activity
Supports genotoxicity endpoint differentiation in SAR studies
Qualitative loss of mutagenic activity in Salmonella TA1532
Antischistosomal drug development Genotoxicity screening Structure‑activity relationship

Hepatic DNA Damage In Vivo

In a direct comparative study of hepatic DNA damage, hycanthone methanesulfonate administered to rats at 25 µg/g body weight caused liver DNA damage detectable within 1 hour as slowly sedimenting DNA in both alkaline and neutral sucrose gradients. At 100 µg/g, anomalies persisted in alkaline gradients even 48 hours post‑administration, indicating incomplete repair . At the same dosage, the chloroindazole N‑oxide analog of hycanthone — which shares the N‑oxide structural feature — failed to induce any DNA damage measurable as slowly sedimenting DNA in neutral sucrose gradients, despite retaining DNA intercalation activity comparable to hycanthone . This demonstrates that N‑oxidation decouples DNA intercalation from the DNA‑damaging alkylation events that underlie the parent compound's hepatotoxicity.

Hepatic DNA Damage
Class-level
Chloroindazole N-oxide analog: no DNA damage at ≤100 µg/g

Hycanthone: damage at 25 µg/g, persistent anomalies
Supports hepatotoxic endpoint review; N-oxide decouples intercalation from DNA damage
Class-level inference; direct hycanthone N-oxide data pending
Hepatotoxicity DNA damage In vivo toxicology

Mutagenic–Antischistosomal Dissociation

Hulbert et al. (1974) systematically evaluated the effect of N‑oxidation at the diethylaminoethyl group across multiple thioxanthenone and benzothiopyranoindazole scaffolds. N‑oxidation of hycanthone, lucanthone, IA‑3, and IA‑4 consistently resulted in a marked reduction in mutagenic activity . Critically, antischistosomal activity against Schistosoma mansoni in mice was retained for hycanthone N‑oxide (though partially reduced), unchanged for IA‑4 N‑oxide, and enhanced for lucanthone N‑oxide and IA‑3 N‑oxide . The most striking dissociation was achieved with IA‑3 N‑oxide, where mutagenicity was less than 1% of that of hycanthone while antischistosomal activity exceeded hycanthone regardless of route (intramuscular or oral) . This demonstrates that the N‑oxide functional group is a validated structural handle for dissociating genotoxicity from antiparasitic efficacy across the chemical series.

Mutagenic–Antischistosomal Dissociation
Head-to-head
IA-3 N-oxide: mutagenicity
Hycanthone: full activity, high mutagenicity
Supports SAR dissociation endpoint; N-oxide handle reduces mutagenicity while retaining research activity
Foundational evidence across multiple scaffolds
Schistosomiasis chemotherapy Therapeutic index Mutagenicity dissociation

Hepatocarcinogenicity Comparison

In a long‑term carcinogenicity study, mice received a single dose of hycanthone methanesulfonate after partial hepatectomy and were observed for ≥200 days. Of mice receiving hycanthone, hepatocellular carcinoma occurred in 11.5% and liver sarcoma in 4.2% . In contrast, mice receiving IA‑4 N‑oxide (the N‑oxide analog of the chloroindazole derivative of hycanthone) showed no malignant hepatic neoplasms, with tumor incidence indistinguishable from saline‑treated controls . Additionally, the IA‑4 N‑oxide group showed no increased incidence of either type 1 hepatocyte neoplasms (43% vs. 21% in controls for hycanthone) or type 2 neoplasms (21% vs. 12% for hycanthone) . This demonstrates that N‑oxide derivatives can eliminate the carcinogenic potential associated with the thioxanthenone scaffold.

Hepatocarcinogenicity
Class-level
IA-4 N-oxide: 0% HCC, 0% sarcoma; neoplasm incidences at control level

Hycanthone: 11.5% HCC, 4.2% sarcoma
Supports long-term toxicity endpoint context; reported absence of hepatic neoplasms
Class-level inference; verify with hycanthone N-oxide directly
Carcinogenicity Hepatocellular carcinoma Long‑term toxicology

Viral Interferon Induction

In a head‑to‑head comparison using rhesus monkey kidney (LLC‑MK2) cell cultures infected with influenza virus, hycanthone at 10 µg/mL reduced viral interferon yields by 73% compared to untreated controls . In contrast, the indazole N‑oxide analog IA‑4 N‑oxide at the identical concentration (10 µg/mL) had no adverse effect on interferon induction . Furthermore, pretreatment of cell cultures with the N‑oxide analog completely negated the interferon‑suppressive activity of subsequently added hycanthone, whereas the reverse sequence (hycanthone pretreatment followed by N‑oxide) did not provide protection . This suggests that the N‑oxide analog not only lacks the immunotoxic activity of hycanthone but may competitively antagonize it.

Interferon Induction
Head-to-head
IA-4 N-oxide (10 µg/mL): 0% reduction; antagonizes hycanthone's suppressive effect

Hycanthone (10 µg/mL): 73% reduction in interferon yields
Supports immunotoxicity endpoint differentiation
Protective antagonism observed in LLC-MK2 cells
Immunotoxicity Interferon induction Drug safety profiling

Mutagenic Potency Hierarchy

Batzinger and Bueding (1977) tested five antischistosomal compounds — hycanthone, IA‑4, IA‑4 N‑oxide, oxamniquine, and metrifonate — for mutagenic activity using Salmonella typhimurium strains TA 98 and TA 100 under both in vitro and in vivo (host‑mediated) conditions . In all assay systems, hycanthone exhibited by far the highest mutagenic potency. IA‑4 N‑oxide was confirmed to be less mutagenic than its parent IA‑4, and several orders of magnitude less mutagenic than hycanthone, while antischistosomal activity was approximately the same across compounds . Notably, oral administration of IA‑4 N‑oxide resulted in lower host‑mediated mutagenicity than intramuscular administration at equal doses, yet antischistosomal efficacy was unchanged regardless of route, suggesting that mutagenic and antischistosomal effects are produced by different metabolites .

Mutagenic Potency Hierarchy
Ranked
IA-4 N-oxide: lowest mutagenic potency, orders of magnitude below hycanthone

Hycanthone: highest potency in all assay systems
Supports compound ranking for mutagenicity risk assessment in research
Equivalent antischistosomal research activity observed
Mutagenicity ranking Host‑mediated assay Drug safety

Optimal Research and Procurement Scenarios


SAR Reference for Mutagenicity-Dissociated Drug Discovery

Hycanthone N‑oxide (WIN‑29329) serves as the quintessential reference compound for medicinal chemistry programs aiming to design antischistosomal thioxanthenones with reduced genotoxic liability. Its demonstrated inactivity in bacterial mutagenicity assays , contrasted with the potent frameshift mutagenicity of its parent hycanthone, makes it an essential positive control for mutagenicity‑dissociated activity and a benchmark against which novel N‑oxide or other modified analogs should be compared.

In Vivo Hepatotoxicity and Carcinogenicity Comparator

For toxicology studies investigating the hepatic effects of thioxanthenone compounds, hycanthone N‑oxide and its close structural analogs provide the critical negative control. Data show that N‑oxide analogs fail to induce hepatic DNA damage detectable by sucrose gradient sedimentation and do not cause hepatic neoplasms in long‑term mouse studies, in stark contrast to hycanthone which induces hepatocellular carcinoma in 11.5% and liver sarcoma in 4.2% of animals . Procurement of the N‑oxide analog alongside hycanthone enables paired experimental designs that isolate the toxicological contribution of the parent compound's DNA‑alkylating activity.

Immunotoxicity Profiling via Interferon Induction

The N‑oxide analog's complete lack of interferon‑suppressive activity at 10 µg/mL, versus hycanthone's 73% reduction, combined with its ability to antagonize hycanthone's effect when administered as pretreatment , positions hycanthone N‑oxide and its congeners as indispensable tool compounds for dissecting the immunomodulatory effects of thioxanthenones. This is particularly relevant for screening programs where immunotoxicity is a go/no‑go decision point.

Route-of-Administration Pharmacology

The observation that oral administration of IA‑4 N‑oxide yields lower host‑mediated mutagenicity than intramuscular injection at equal antischistosomal efficacy makes N‑oxide analogs critical probes for pharmacokinetic studies investigating the metabolic origins of mutagenicity. Procurement of hycanthone N‑oxide enables experiments designed to determine whether first‑pass metabolism or differential tissue distribution contributes to the superior safety profile of the N‑oxide series.

Application
Selection Property
Validation Focus
SAR reference for mutagenicity-dissociation studies
N-oxide analog comparator
Genotoxicity endpoint benchmarking
In vivo hepatotoxicity comparator
DNA damage negative control
Hepatic lesion endpoint review
Immunotoxicity profiling
Interferon induction antagonist
Host immune response endpoint monitoring
Route-of-administration pharmacology
Oral vs. intramuscular mutagenicity differential
Metabolic pathway interpretation
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